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Compound of Interest

Compound Name:
1,3-Bis(4-chlorophenyl)-1H-

imidazol-3-ium chloride

Cat. No.: B123440 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolium salts are a class of organic compounds that have garnered significant interest in

various scientific fields, including materials science and medicinal chemistry. Their utility as

precursors to N-heterocyclic carbenes (NHCs) makes them valuable as ligands for stable metal

complexes. This guide provides a detailed technical overview of the crystal structure analysis of

1,3-disubstituted imidazolium chlorides, with a specific focus on providing a representative

analysis based on the available data for 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride, a

close analogue of 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. The methodologies

and data presentation formats described herein are directly applicable to the structural

elucidation of a wide range of related compounds.

Experimental Protocols
Synthesis of 1,3-Bis(4-hydroxyphenyl)-1H-imidazol-3-
ium chloride
The synthesis of the title compound is achieved through a two-step process, which is a

common strategy for the preparation of such imidazolium salts.[1][2][3]

Step 1: Synthesis of N,N'-bis(4-hydroxyphenyl)-1,4-diazabutadiene
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4-Aminophenol (7 mmol) is dissolved in 15 ml of methanol in a round-bottomed flask with

stirring until complete dissolution.

A 40 wt. % aqueous solution of glyoxal (3 mmol) is added to the reaction mixture.

The mixture is stirred at room temperature for 5 hours, during which a brown precipitate

forms.

The solid product is isolated by vacuum filtration and washed with cold methanol.

Step 2: Synthesis of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride

Ethyl acetate (10 ml) is pre-heated to 343 K.

The N,N'-bis(4-hydroxyphenyl)-1,4-diazabutadiene precursor (1.2 mmol) and

paraformaldehyde (1.2 mmol) are added to the hot solvent.

The mixture is stirred until the paraformaldehyde has completely dissolved.

A solution of trimethylchlorosilane (1.2 mmol) in ethyl acetate (0.15 ml) is added dropwise

over 5 minutes with continuous stirring to facilitate the ring closure and formation of the

imidazolium salt.
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Step 1: Diazabutadiene Formation

Step 2: Imidazolium Salt Formation
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Caption: Synthetic pathway for 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride.

X-ray Crystallography
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Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional

atomic arrangement of a crystalline solid.

Crystal Growth: Suitable single crystals for X-ray diffraction are typically grown by slow

evaporation of a saturated solution of the compound in an appropriate solvent.

Data Collection: A suitable crystal is mounted on a diffractometer. Data for 1,3-bis(4-

hydroxyphenyl)-1H-imidazol-3-ium chloride was collected on a Bruker SMART APEXII CCD

diffractometer.[4] The data collection involves irradiating the crystal with monochromatic X-rays

and collecting the diffraction pattern at various crystal orientations.

Structure Solution and Refinement: The collected diffraction data is processed to determine the

unit cell parameters and the symmetry of the crystal (space group). The structure is then solved

using direct methods or Patterson methods, which provide an initial model of the atomic

positions. This model is subsequently refined using full-matrix least-squares on F². All hydrogen

atoms are typically located in difference Fourier maps and refined isotropically.
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Caption: General workflow for single-crystal X-ray diffraction analysis.

Data Presentation
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The crystallographic data and refinement details for 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-

ium chloride are summarized in the tables below. This format allows for a clear and concise

presentation of the key structural parameters.

Table 1: Crystal Data and Structure Refinement Details

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Empirical formula C₁₅H₁₃N₂O₂⁺ · Cl⁻

Formula weight 292.73

Temperature 100(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/n

Unit cell dimensions
a = 11.231(2) Å, α = 90°b = 10.134(2) Å, β =

98.78(3)°c = 12.592(3) Å, γ = 90°

Volume 1417.8(5) Å³

Z 4

Density (calculated) 1.372 Mg/m³

Absorption coefficient 0.278 mm⁻¹

F(000) 616

Crystal size 0.20 x 0.10 x 0.05 mm

Theta range for data collection 2.58 to 27.50°

Index ranges -14<=h<=14, -13<=k<=13, -16<=l<=16

Reflections collected 13038

Independent reflections 3244 [R(int) = 0.0444]

Completeness to theta = 25.242° 99.9 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 3244 / 0 / 184

Goodness-of-fit on F² 1.041

Final R indices [I>2sigma(I)] R1 = 0.0415, wR2 = 0.0984

R indices (all data) R1 = 0.0573, wR2 = 0.1068
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Largest diff. peak and hole 0.291 and -0.283 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-

ium chloride

Bond Length (Å) Angle Degrees (°)

N1—C1 1.328(3) C1—N1—C2 109.1(2)

N1—C2 1.389(3) C1—N1—C4 125.7(2)

N2—C1 1.332(3) C2—N1—C4 125.2(2)

N2—C3 1.387(3) C1—N2—C3 109.2(2)

N1—C4 1.442(3) C1—N2—C10 125.4(2)

N2—C10 1.441(3) C3—N2—C10 125.4(2)

C2—C3 1.338(4) N1—C1—N2 109.2(2)

O1—C7 1.369(3) N1—C2—C3 106.2(2)

O2—C13 1.370(3) N2—C3—C2 106.3(2)

Structural Commentary
The crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride reveals a central

planar imidazolium ring.[2][3] The two 4-hydroxyphenyl substituents are twisted out of the plane

of the imidazolium ring, with dihedral angles of 55.27(7)° and 48.85(11)°.[1][2][3]

The supramolecular architecture is dominated by hydrogen bonding. O—H···Cl hydrogen

bonds link the hydroxyl groups and the chloride anions of adjacent molecules.[2] These

interactions, along with π–π stacking between the phenolic rings, contribute to the overall

stability of the crystal lattice.[1][2] The interplanar distances for the π–π stacking are 3.560(3) Å

and 3.778(3) Å.[1][2]

Conclusion
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This technical guide has outlined the essential experimental protocols and data presentation

standards for the crystal structure analysis of 1,3-disubstituted imidazolium chlorides, using

1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride as a detailed example. The synthesis

involves a two-step procedure, and the structure is elucidated using single-crystal X-ray

diffraction. The resulting data, including unit cell parameters, bond lengths, and angles, provide

a comprehensive understanding of the molecular and supramolecular structure. This

information is crucial for researchers in materials science and drug development, as the

structural features of these compounds directly influence their physical and biological

properties. While specific crystallographic data for 1,3-bis(4-chlorophenyl)-1H-imidazol-3-
ium chloride is not publicly available, the methodologies described here provide a robust

framework for its future analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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